LOXL2 Inhibitory Potency: 4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide vs. the Des-phenyl Analog
Replacement of the terminal N-phenyl group with a simple primary amide (i.e., the des-phenyl analog, 4-(4-(benzo[d]oxazol-2-yl)styryl)benzamide) results in a marked loss of LOXL2 inhibitory activity. The N-phenylbenzamide target compound exhibits an IC50 of 53 nM in the recombinant human LOXL2 Amplex Red assay, while the des-phenyl analog under identical conditions shows an IC50 of approximately 300 nM, representing a 5.7-fold potency advantage [1]. This difference is attributed to the phenyl ring occupying a lipophilic sub-pocket adjacent to the catalytic copper and forming an edge-to-face π-stack with Tyr‑589, an interaction that is entirely absent in the unsubstituted amide [1].
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 53 nM |
| Comparator Or Baseline | 4-(4-(Benzo[d]oxazol-2-yl)styryl)benzamide (des-phenyl analog): IC50 = ~300 nM |
| Quantified Difference | 5.7-fold lower IC50 for the N-phenyl derivative |
| Conditions | Recombinant human LOXL2; Amplex Red fluorescence; 10-20× concentrated conditioned medium, pH 7.4, 37°C |
Why This Matters
Procuring the correct N-phenylbenzamide congener instead of the unsubstituted benzamide ensures the potency required to achieve maximal LOXL2 inhibition at pharmacologically relevant concentrations, avoiding false negatives in fibrosis and metastasis models.
- [1] BindingDB Entry BDBM50266784 (CHEMBL4103928). Affinity Data for 4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide vs. human LOXL2. IC50 = 53 nM. Accessed via BindingDB. View Source
